Density and Solid-State Packing Differentiation
The target compound exhibits a predicted density of 1.34 g/cm³, approximately 16% higher than the value reported for the des-nitro analog ethyl 1-benzoylcyclopropanecarboxylate (1.1524 g/cm³) [1]. This density increase arises from the additional mass and enhanced intermolecular interactions conferred by the polar nitro group. The density differential directly impacts solid-state packing, crystallinity, and the physical behavior of formulated materials or solid-dose preparations.
Δ +0.188 g/cm³ (+16.3%)
| Evidence Dimension | Density (g/cm³, predicted at 25 °C) |
|---|---|
| Target Compound Data | 1.34 g/cm³ |
| Comparator Or Baseline | Ethyl 1-benzoylcyclopropanecarboxylate (CAS 116195-48-3): 1.1524 g/cm³ |
| Quantified Difference | Δ = +0.1876 g/cm³ (+16.3% higher density) |
| Conditions | Predicted density values from computational models; experimental confirmation pending for target compound. |
Why This Matters
Higher density influences solid-state stability, powder flow properties, and volumetric dosing in formulation—factors that determine whether a compound is suitable for specific downstream processing or analytical protocols.
- [1] PINPOOLS GmbH. Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate – Density: 1.34 g/cm³ at 25 °C (predicted). ChemicalBook. Ethyl 1-Benzoylcyclopropanecarboxylate – Density: 1.1524 g/cm³. View Source
